molecular formula C16H30O2 B110297 trans-11-Tetradecenyl acetate CAS No. 33189-72-9

trans-11-Tetradecenyl acetate

Cat. No.: B110297
CAS No.: 33189-72-9
M. Wt: 254.41 g/mol
InChI Key: YJINQJFQLQIYHX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-11-Tetradecenyl acetate is an organic compound commonly used as a pheromone in pest control. It is a colorless to pale yellow liquid with a characteristic odor. This compound is particularly significant in the agricultural sector for its role in integrated pest management strategies, where it is used to disrupt the mating patterns of certain insect pests.

Mechanism of Action

Target of Action

The primary targets of trans-11-Tetradecenyl acetate are certain species of insects, specifically Platynota stultana and Spodoptera litura . This compound acts as a pheromone , a chemical substance that triggers a social response in members of the same species .

Mode of Action

This compound interacts with its targets by being released into the environment and detected by the olfactory receptors of the insects . This triggers a behavioral response in the insects, typically attracting them to the source of the pheromone .

Biochemical Pathways

It is known that the detection of the pheromone triggers a cascade of neurological signals that lead to behavioral changes . The compound is also involved in the metabolism of a major class of insect pheromones which includes fatty aldehydes, alcohols, and their acetate esters .

Pharmacokinetics

Instead, it is released into the environment and detected by the olfactory receptors of the insects .

Result of Action

The primary result of the action of this compound is the attraction of insects to the source of the pheromone . This can result in behaviors such as mating or aggregation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and wind can affect the dispersion and detection of the pheromone in the environment . Additionally, the presence of other competing pheromones or odors can also influence the effectiveness of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-11-Tetradecenyl acetate typically involves the Claisen rearrangement of orthoesters. This method allows for the stereoselective synthesis of the compound, ensuring the desired (E)-configuration . The reaction conditions often include the use of specific catalysts and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as the use of microchannel reactors. These reactors facilitate improved mass transfer and reaction rates, leading to higher efficiency and reduced reaction times . The use of modified resin catalysts can further enhance the yield and reduce the need for extensive post-treatment processes.

Chemical Reactions Analysis

Types of Reactions

trans-11-Tetradecenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (E)-11-Tetradecenal or (E)-11-Tetradecenoic acid, while reduction can produce (E)-11-Tetradecen-1-ol.

Scientific Research Applications

trans-11-Tetradecenyl acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (Z)-11-Tetradecen-1-ol acetate: This isomer has a different spatial arrangement of atoms, leading to different olfactory properties and biological activities.

    (E)-9-Tetradecen-1-ol acetate: Another isomer with a double bond at a different position, affecting its pheromone activity.

    (E)-11-Tetradecenal: An aldehyde derivative with similar uses in pest control.

Uniqueness

trans-11-Tetradecenyl acetate is unique due to its specific (E)-configuration, which is crucial for its effectiveness as a pheromone. This configuration ensures that it interacts correctly with the olfactory receptors in target insect species, making it a highly effective tool in integrated pest management .

Properties

IUPAC Name

[(E)-tetradec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJINQJFQLQIYHX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1035286
Record name (E)-11-Tetradecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1035286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33189-72-9, 26532-95-6
Record name (E)-11-Tetradecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33189-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Tetradecenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026532956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Tetradecenyl acetate, (11E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Tetradecen-1-ol, 1-acetate, (11E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-11-Tetradecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1035286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-tetradec-11-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-TETRADECENYL ACETATE, (11E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXJ691Z784
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-11-Tetradecenyl acetate
Reactant of Route 2
Reactant of Route 2
trans-11-Tetradecenyl acetate
Reactant of Route 3
Reactant of Route 3
trans-11-Tetradecenyl acetate
Reactant of Route 4
trans-11-Tetradecenyl acetate
Reactant of Route 5
Reactant of Route 5
trans-11-Tetradecenyl acetate
Reactant of Route 6
trans-11-Tetradecenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.